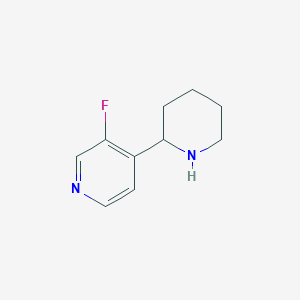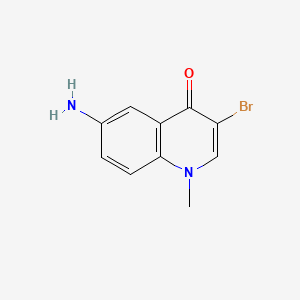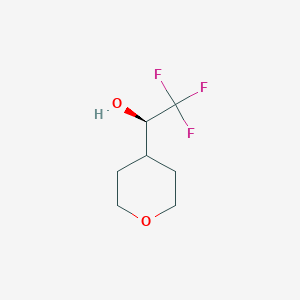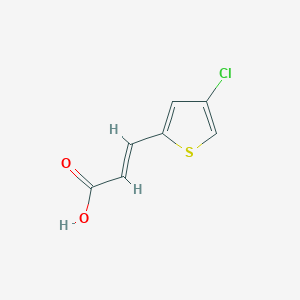
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a trifluoropropanol group attached to a dihydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropanol group can form hydrogen bonds and interact with active sites, while the dihydroindenyl moiety provides a hydrophobic scaffold that enhances binding affinity. These interactions can modulate biochemical pathways and elicit specific biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: Contains an oxazole ring and is used in drug discovery and material science.
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: A cathinone analog with potential pharmacological properties.
Uniqueness
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(16)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11,16H,1-3,7H2 |
InChI Key |
UMPCHBJYNBRRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)






![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)


![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
